![molecular formula C10H7Cl2N3 B7581425 6-(2,3-Dichlorophenyl)pyridazin-3-amine](/img/structure/B7581425.png)
6-(2,3-Dichlorophenyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-Dichlorophenyl)pyridazin-3-amine, also known as DCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DCPP is a heterocyclic organic compound that contains a pyridazine ring with two chlorine atoms and a phenyl group attached to it.
Mechanism of Action
The mechanism of action of 6-(2,3-Dichlorophenyl)pyridazin-3-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 6-(2,3-Dichlorophenyl)pyridazin-3-amine can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to selectively bind to certain proteins and can be used as a fluorescent probe in biochemical assays.
In vivo studies have shown that 6-(2,3-Dichlorophenyl)pyridazin-3-amine can inhibit the growth of tumors in mice. However, further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(2,3-Dichlorophenyl)pyridazin-3-amine in lab experiments is its selective binding to certain proteins, which can be used to monitor protein-protein interactions. It is also relatively easy to synthesize and can be obtained in high purity.
One limitation of using 6-(2,3-Dichlorophenyl)pyridazin-3-amine in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 6-(2,3-Dichlorophenyl)pyridazin-3-amine. One direction is to further investigate its potential as a drug for the treatment of cancer. Studies are needed to determine its safety and efficacy in humans.
Another direction is to explore its potential as a fluorescent probe in biochemical assays. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to selectively bind to certain proteins, and further studies are needed to determine its specificity and sensitivity.
In conclusion, 6-(2,3-Dichlorophenyl)pyridazin-3-amine is a promising compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it has been shown to have both biochemical and physiological effects. However, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 6-(2,3-Dichlorophenyl)pyridazin-3-amine involves the reaction of 2,3-dichlorophenylhydrazine with 2-cyanopyridine in the presence of a catalyst such as triethylamine. The reaction yields 6-(2,3-Dichlorophenyl)pyridazin-3-amine as a yellow solid with a melting point of 168-170°C. The purity of the compound can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
6-(2,3-Dichlorophenyl)pyridazin-3-amine has been studied for its potential applications in various fields of research. One such application is in the development of new drugs for the treatment of cancer. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis, a process of programmed cell death, in cancer cells.
6-(2,3-Dichlorophenyl)pyridazin-3-amine has also been studied for its potential use as a fluorescent probe in biochemical assays. It has been shown to selectively bind to certain proteins and can be used to monitor protein-protein interactions.
properties
IUPAC Name |
6-(2,3-dichlorophenyl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-1-2-6(10(7)12)8-4-5-9(13)15-14-8/h1-5H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVPGDLGEGGDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.